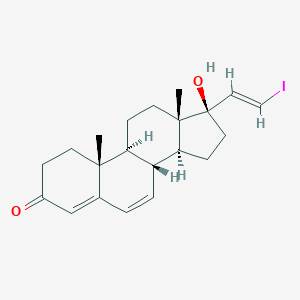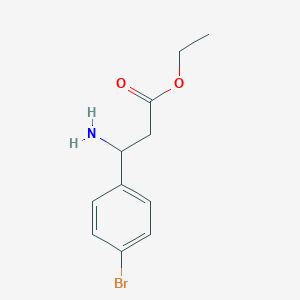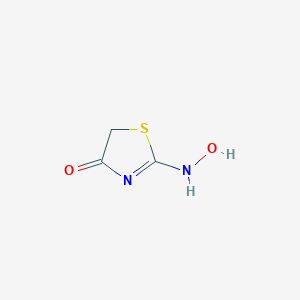![molecular formula C19H24O2 B233031 10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione, also known as tetrahydrogestrinone (THG), is a synthetic anabolic steroid that was developed in the late 1990s. THG is a potent androgen receptor agonist that has been used as a performance-enhancing drug by athletes. Despite its banned status, THG continues to be a topic of interest for scientific research due to its potential therapeutic applications.
Mecanismo De Acción
THG acts as an androgen receptor agonist, binding to the androgen receptor and activating it. This leads to an increase in protein synthesis and muscle growth. THG also has anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. THG has been shown to have a stronger binding affinity for the androgen receptor than testosterone, making it a potent anabolic agent.
Biochemical and Physiological Effects
THG has been shown to have a number of biochemical and physiological effects. Research has shown that THG can increase muscle mass and strength, reduce body fat, and improve athletic performance. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THG has a number of advantages for use in lab experiments. It is a potent androgen receptor agonist, making it useful for studying the effects of androgens on muscle growth and development. THG is also stable and can be easily synthesized, making it readily available for use in experiments. However, THG is a banned substance and its use in experiments may be restricted.
Direcciones Futuras
There are a number of future directions for research on THG. One area of interest is the development of new anabolic agents that have fewer side effects than THG. Another area of interest is the use of THG in the treatment of conditions such as arthritis and osteoporosis. Research is also needed to better understand the long-term effects of THG use on health and athletic performance.
Métodos De Síntesis
THG was first synthesized by chemist Patrick Arnold in 1996. The synthesis of THG involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to THG through a series of chemical reactions. The synthesis of THG is complex and requires specialized knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
THG has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that THG has anabolic properties that can increase muscle mass and strength. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Propiedades
Nombre del producto |
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
Clave InChI |
LUJVUUWNAPIQQI-WFZCBACDSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

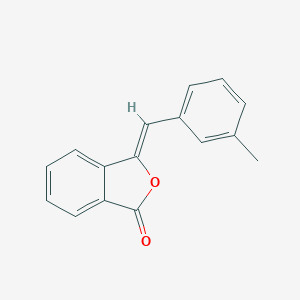



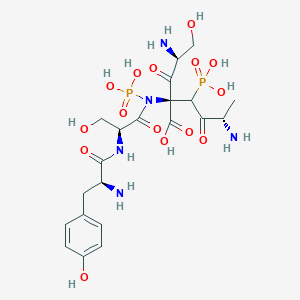
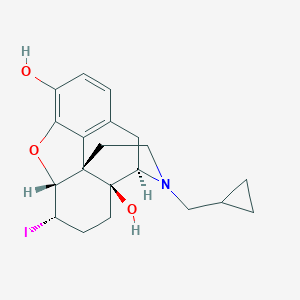
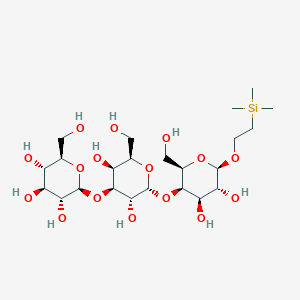
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
